

An In-depth Technical Guide to the Anti-Arrhythmic Properties of Anipamil

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Compound of Interest		
Compound Name:	Anipamil	
Cat. No.:	B15619871	Get Quote

Abstract

Anipamil is a long-acting phenylalkylamine calcium channel blocker and an analog of verapamil. Its primary anti-arrhythmic properties stem from its ability to selectively block L-type calcium channels in myocardial tissue. This action leads to a reduction in the slow inward calcium current during the plateau phase of the cardiac action potential, thereby influencing cardiac electrophysiology and contractility. This technical guide provides a comprehensive overview of the core mechanism of action, electrophysiological effects, and quantitative pharmacological data of Anipamil. Detailed experimental protocols for key in vivo and in vitro assays are also presented to provide researchers, scientists, and drug development professionals with a thorough understanding of the methodologies used to characterize the anti-arrhythmic profile of this compound.

Core Mechanism of Action: L-Type Calcium Channel Blockade

The principal anti-arrhythmic effect of **Anipamil** is achieved through the blockade of voltage-gated L-type calcium channels (CaV1.2) in cardiomyocytes. These channels are crucial for mediating the influx of calcium ions that constitutes the slow inward current (ICa,L) during Phase 2 (the plateau phase) of the cardiac action potential in non-nodal tissues (atrial and ventricular myocytes) and for the depolarization phase (Phase 0) in sinoatrial (SA) and atrioventricular (AV) nodal cells.





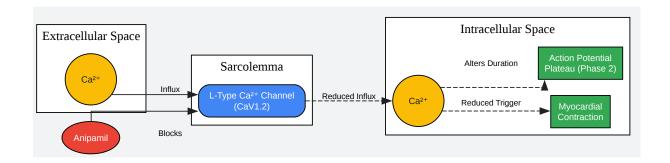


By binding to the phenylalkylamine site on the $\alpha 1$ subunit of the L-type calcium channel, **Anipamil** inhibits the influx of Ca2+. This has several important electrophysiological consequences:

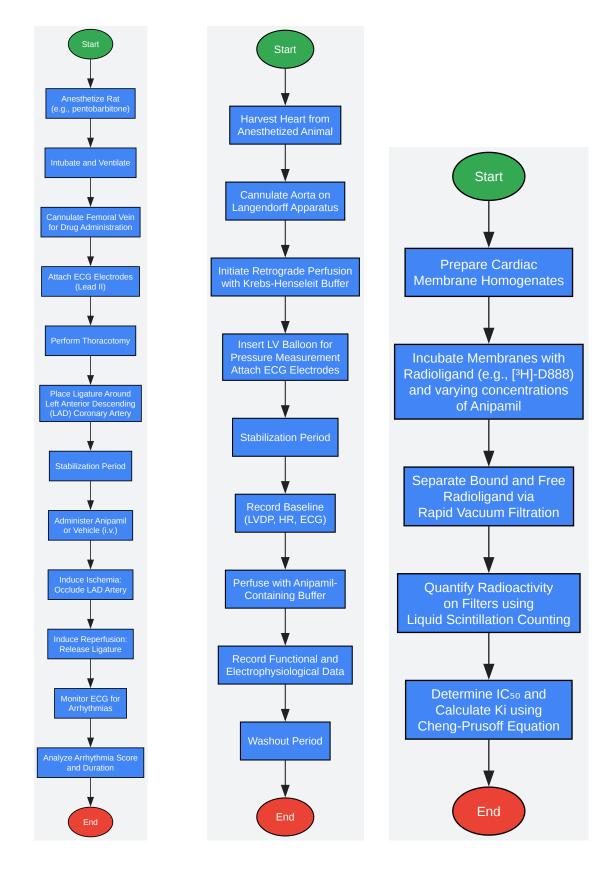
- In the SA and AV nodes: The reduction in Ca2+ influx slows the rate of phase 4 spontaneous depolarization in the SA node, leading to a decrease in heart rate (negative chronotropy). In the AV node, it slows conduction velocity (negative dromotropy) and increases the effective refractory period.
- In atrial and ventricular myocytes: The diminished ICa,L during the plateau phase of the
 action potential can lead to a shortening of the action potential duration (APD). Furthermore,
 by reducing intracellular calcium availability, **Anipamil** exerts a negative inotropic effect,
 decreasing myocardial contractility.

The anti-arrhythmic actions of **Anipamil** are therefore a direct result of its calcium antagonism, which can suppress arrhythmias caused by reentry mechanisms (by slowing conduction and increasing refractoriness in the AV node) and those associated with calcium overload.[1]









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References

- 1. The antiarrhythmic efficacy of intravenous anipamil against occlusion and reperfusion arrhythmias PubMed [pubmed.ncbi.nlm.nih.gov]
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